

Ampelopsin F: A Comparative Analysis of Induced Gene Expression Changes

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Compound of Interest

Compound Name: *Ampelopsin F*

Cat. No.: *B12324271*

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Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid compound with a growing body of research highlighting its diverse pharmacological activities. This guide provides a comparative analysis of the gene expression changes induced by **Ampelopsin F** across different biological systems, based on available experimental data. The objective is to offer a clear, data-driven overview for researchers investigating its therapeutic potential.

Comparative Overview of Gene Expression Changes

Ampelopsin F elicits distinct transcriptomic shifts depending on the biological context. The following tables summarize the differentially expressed genes identified in studies utilizing transcriptomics and targeted gene expression analysis in response to **Ampelopsin F** (Dihydromyricetin) treatment or in biological systems with varying levels of this compound.

Table 1: Differentially Expressed Genes in *Ampelopsis grossedentata* with High vs. Low Dihydromyricetin Content

Gene	Regulation in High DHM Content	Putative Function
Phenylalanine ammonia-lyase (PAL)	Up-regulated	Flavonoid Biosynthesis
Cinnamate 4-hydroxylase (C4H)	Up-regulated	Flavonoid Biosynthesis
4-coumarate-CoA ligase (4CL)	Up-regulated	Flavonoid Biosynthesis
Chalcone synthase (CHS)	Up-regulated	Flavonoid Biosynthesis
Chalcone isomerase (CHI)	Up-regulated	Flavonoid Biosynthesis
Flavanone 3-hydroxylase (F3H)	Up-regulated	Flavonoid Biosynthesis
Flavonoid 3'-hydroxylase (F3'H)	Up-regulated	Flavonoid Biosynthesis
Flavonoid 3',5'-hydroxylase (F3'5'H)	Up-regulated	Flavonoid Biosynthesis
Dihydroflavonol 4-reductase (DFR)	Up-regulated	Flavonoid Biosynthesis
Anthocyanidin synthase (ANS)	Up-regulated	Flavonoid Biosynthesis

Table 2: Key Genes and Signaling Pathways Modulated by Dihydromyricetin in a Mouse Model of Type 2 Diabetes Mellitus

Gene/Pathway	Regulation by DHM	Role in T2DM Pathophysiology
PI3K-Akt signaling pathway	Activated	Insulin signaling, glucose metabolism
MAPK signaling pathway	Inhibited	Inflammation, cellular stress
VEGFA	Down-regulated	Angiogenesis, diabetic complications
MET	Down-regulated	Cellular growth and proliferation
HIF1A	Down-regulated	Hypoxia response, inflammation
MAPK14	Down-regulated	Inflammatory response
KDR	Down-regulated	Angiogenesis
AKT (protein)	Up-regulated	Pro-survival signaling, glucose uptake
MEK (protein)	Down-regulated	Component of MAPK signaling

Table 3: Gene Expression Changes in Human Keratinocytes Treated with Dihydromyricetin

Gene Category	Regulation by DHM	Implication
Age-related, silenced by DNA methylation	Up-regulated	Potential for epigenetic rejuvenation
Wrinkle formation-associated genes	Up-regulated	Potential anti-aging effects on skin

Experimental Protocols

A summary of the methodologies employed in the cited research is provided below to facilitate experimental replication and further investigation.

Transcriptome Analysis of *Ampelopsis grossedentata*

- **Plant Material:** Leaves of *Ampelopsis grossedentata* with significantly different Dihydromyricetin content were collected.
- **RNA Extraction:** Total RNA was extracted from the leaf samples using a Trizol reagent according to the manufacturer's instructions.
- **Library Construction and Sequencing:** RNA libraries were prepared and sequenced on an Illumina HiSeq platform.
- **Data Analysis:** Raw reads were filtered to obtain clean reads. De novo transcriptome assembly was performed using Trinity software. Gene expression levels were calculated as FPKM (Fragments Per Kilobase of transcript per Million mapped reads). Differentially expressed genes (DEGs) were identified using DESeq2 with a threshold of $|\log_2(\text{fold change})| > 1$ and a p-value < 0.05 .

Transcriptomic Analysis in a Mouse Model of Type 2 Diabetes Mellitus

- **Animal Model:** db/db mice, a model for type 2 diabetes, were used.
- **Treatment:** Mice were administered Dihydromyricetin orally.
- **Sample Collection:** Liver tissues were collected for analysis.
- **RNA Sequencing:** Total RNA was extracted from liver tissues, and RNA-seq was performed.
- **Data Analysis:** Network pharmacology was used to predict potential targets and pathways. Transcriptomic data was analyzed to identify differentially expressed genes between DHM-treated and control groups. Key genes were validated using RT-PCR and Western blotting.

Gene Expression Analysis in Human Keratinocytes

- **Cell Culture:** Human keratinocytes were cultured under standard conditions.
- **Treatment:** Cells were treated with Dihydromyricetin.

- **DNA Methylation Analysis:** Array-based methylation profiling was performed to assess changes in DNA methylation patterns.
- **Gene Expression Analysis:** The expression of age-related genes was analyzed to determine the effect of DHM on genes silenced by methylation.

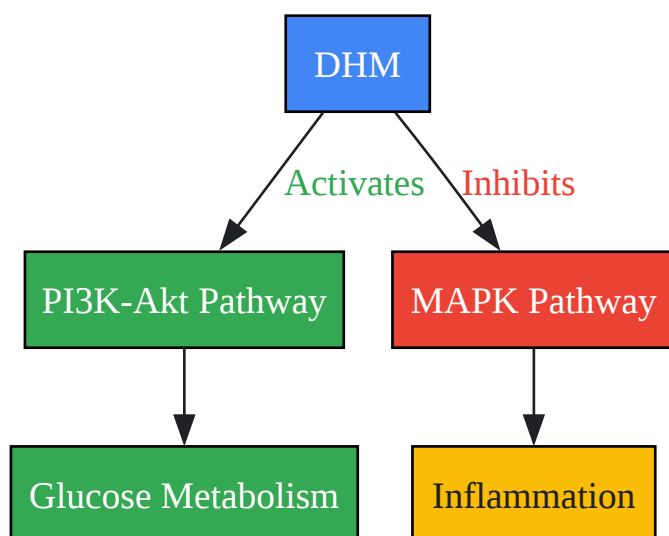
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by **Ampelopsin F** and a general experimental workflow for transcriptomic analysis.



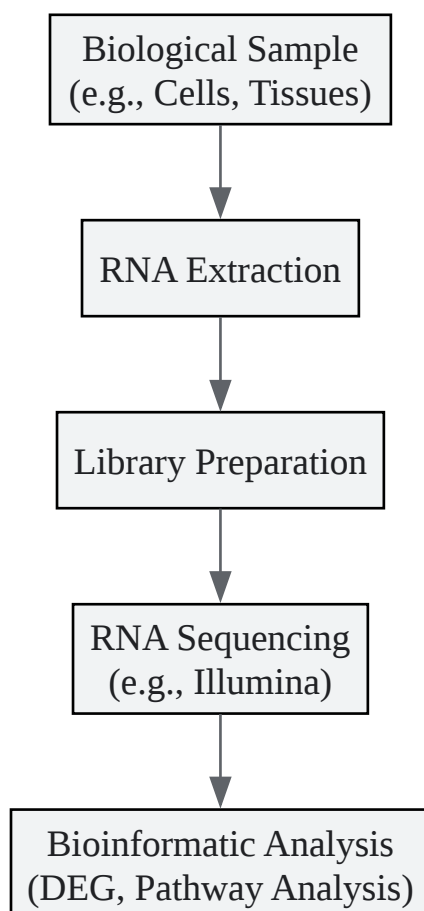
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Caption: Flavonoid biosynthesis pathway showing up-regulated genes in high DHM A. grossedentata.



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Caption: DHM's modulation of PI3K-Akt and MAPK signaling pathways in Type 2 Diabetes.



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Caption: A generalized workflow for conducting transcriptomic analysis.

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